molecular formula C11H23ClN2O3 B2409044 tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride CAS No. 1179360-20-3; 2061979-40-4

tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride

Cat. No.: B2409044
CAS No.: 1179360-20-3; 2061979-40-4
M. Wt: 266.77
InChI Key: XVILVCPBSDVWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxymethyl group, and a hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection to the amine group, allowing for selective reactions at other sites on the molecule. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14;/h9,12,14H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVILVCPBSDVWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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